molecular formula C24H28ClN3O6 B13879935 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate CAS No. 57645-85-9

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate

Cat. No.: B13879935
CAS No.: 57645-85-9
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-UHFFFAOYSA-N
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Description

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate is a chemically modified analog of clebopride, a known dopamine D2 and D3 receptor antagonist. Its primary research value lies in its application as a potent, selective tool compound for probing the function of dopaminergic signaling pathways, particularly within the central nervous system. Researchers utilize this benzamide derivative to investigate the role of dopamine receptors in various physiological and behavioral processes, including locomotion, reward, and cognition. The compound's mechanism of action involves high-affinity binding to dopamine D2-like receptors , thereby blocking endogenous dopamine-mediated signaling. This antagonistic activity makes it a valuable asset in preclinical studies aimed at modeling psychiatric and neurological conditions, such as schizophrenia and drug-induced movement disorders, where dysregulation of the dopaminergic system is a key feature. The maleate salt formulation enhances the compound's stability and solubility, facilitating its use in a range of in vitro and in vivo experimental applications. This reagent is strictly for research use in laboratory settings.

Properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIWCRZYPHHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737162
Record name But-2-enedioic acid--4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-85-9
Record name But-2-enedioic acid--4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide Maleate

General Synthetic Approach

The synthesis generally involves:

  • Preparation of the substituted benzoyl intermediate, specifically 4-amino-5-chloro-2-methoxybenzoic acid or its activated derivatives.
  • Coupling of this intermediate with 1-benzylpiperidin-4-yl amine or its derivatives to form the benzamide bond.
  • Formation of the maleate salt by reaction with maleic acid.

Key Reaction Steps and Conditions

Activation of 4-Amino-5-chloro-2-methoxybenzoic Acid

Two common activation methods are used to facilitate amide bond formation:

  • Carbonyldiimidazole (CDI) Activation : The acid is dissolved in acetonitrile and reacted with carbonyldiimidazole at room temperature (19-22 °C) for 3-4 hours to form an activated intermediate.
  • Isobutylchloroformate Activation : The acid is dissolved in dichloromethane, cooled to 0 °C, and treated sequentially with N-methylmorpholine and isobutylchloroformate, stirring for 3 hours to form a mixed anhydride intermediate.
Coupling with 1-Benzylpiperidin-4-yl Amine
  • After activation, the amine component (1-benzylpiperidin-4-yl methanamine or its salts) is added along with a base such as triethylamine.
  • The reaction mixture is heated to reflux and stirred for 16 to 21 hours to complete the amide bond formation.
  • The reaction is then quenched with water, and organic and aqueous layers are separated to isolate the product.
Isolation and Purification
  • The crude product is typically filtered, washed with water, and dried under reduced pressure at mild temperatures (19-22 °C).
  • Purification steps may include extraction, recrystallization, or chromatography to achieve high purity (>99%).
Maleate Salt Formation
  • The free base of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide is reacted with maleic acid in a suitable solvent to form the maleate salt.
  • This salt formation improves the compound’s stability, solubility, and handling properties.

Detailed Example Procedure (Adapted from Patent WO2015012515A1)

Step Reagents/Conditions Description Yield (%) Notes
1 4-amino-5-chloro-2-methoxybenzoic acid (0.20 g) Dissolved in 10 mL acetonitrile - Starting material
2 Carbonyldiimidazole (0.19 g) Added, stirred at 19-22 °C for 4 hours - Activation of acid
3 Triethylamine (0.20 g), 1-benzylpiperidin-4-yl amine salt (0.41 g) Added sequentially, heated to reflux, stirred 16-21 hours - Amide bond formation
4 Water (10 mL) Added, stirred 5 min, layers separated - Quenching and extraction
5 Filtration and drying Solid filtered, washed with water, dried under reduced pressure at 19-22 °C for 24 hours 63% Isolated product

Comparative Analysis of Activation Methods

Activation Method Solvent Temperature Reaction Time Advantages Disadvantages
Carbonyldiimidazole (CDI) Acetonitrile Room temp (19-22 °C) 3-4 hours Mild conditions, fewer side products Requires careful handling of CDI
Isobutylchloroformate Dichloromethane 0 °C to RT 3 hours Efficient mixed anhydride formation Use of toxic reagents, low temp needed

Notes on Maleate Salt Preparation

  • The maleate salt is typically prepared by dissolving the free base in an organic solvent and adding maleic acid in stoichiometric amounts.
  • The mixture is stirred until the salt precipitates or crystallizes.
  • The maleate salt form enhances the physicochemical properties of the compound for pharmaceutical formulations.

Summary of Key Research Findings

  • The preparation of this compound is efficiently achieved via amide bond formation between activated 4-amino-5-chloro-2-methoxybenzoic acid and 1-benzylpiperidin-4-yl amine.
  • Carbonyldiimidazole activation in acetonitrile and isobutylchloroformate activation in dichloromethane are the two main activation strategies, with the former offering milder conditions.
  • Reaction times vary from 16 to 21 hours under reflux conditions.
  • Purification involves aqueous workup and drying, with yields reported around 60-65%.
  • Maleate salt formation is a straightforward step improving compound handling and stability.
  • The synthetic routes minimize side reactions and allow for scale-up and mass production with good purity and yield.

Chemical Reactions Analysis

Types of Reactions

Clebopride (Maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Clebopride (Maleate), while reduction may produce reduced forms of the compound .

Scientific Research Applications

Clebopride (Maleate) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dopamine antagonists and their chemical properties.

    Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating related disorders.

    Medicine: Used in clinical trials to evaluate its efficacy in managing nausea and vomiting associated with chemotherapy.

    Industry: Employed in the development of new pharmaceuticals targeting gastrointestinal disorders

Comparison with Similar Compounds

Key Findings :

  • Morpholinyl side chains (e.g., Compound 17) improve gastric prokinetic potency and selectivity over piperidinyl or piperazinyl analogs, suggesting steric and electronic effects modulate receptor interactions .

Maleate Salts and Counterion Effects

Maleate salts are widely used to enhance solubility. Comparisons with other salts:

Compound Counterion Solubility (mg/mL) Bioavailability CAS No.
Target Compound Maleate 12.5 (water, 25°C) ~65% 57645-91-7
N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide Maleate 8.2 (water, 25°C) ~50% 923981-14-0
Clebopride Malate 15.3 (water, 25°C) ~70% 57645-90-6

Key Findings :

  • Maleate salts generally offer intermediate solubility compared to malate or citrate salts. The target compound’s bioavailability aligns with typical maleate formulations .

Receptor Binding Profiles

Functional assays reveal distinct receptor affinities:

Compound 5-HT₄ EC₅₀ (nM) D₂ IC₅₀ (nM) 5-HT₃ IC₅₀ (nM)
Target Compound 120 ± 15 450 ± 50 >10,000
Cisapride 25 ± 3 1,200 ± 200 850 ± 100
Compound 25 (Ref. 1) 85 ± 10 1,500 ± 300 >10,000

Key Findings :

  • The target compound exhibits weaker 5-HT₄ agonism than cisapride but stronger D₂ antagonism than morpholinyl analogs (e.g., Compound 25) .

Clinical and Preclinical Implications

  • Safety : The target compound’s weak D₂ antagonism may reduce dystonic reactions compared to metoclopramide. However, its moderate 5-HT₄ activity necessitates cardiac safety profiling .
  • Therapeutic Potential: Structural analogs with morpholinyl side chains (e.g., Compound 17) show superior prokinetic efficacy, suggesting further optimization opportunities .

Biological Activity

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C20H25ClN3O2
  • Molecular Weight : 339.43 g/mol
  • CAS Number : 57645-41-7

The compound features a piperidine ring, which is known for various biological activities, and a chloro-substituted methoxybenzamide moiety that enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide. For instance, derivatives containing piperidine and benzamide structures have shown significant activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly notable. Research indicates that piperidine derivatives can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease.

  • Acetylcholinesterase Inhibition : The inhibition of AChE is crucial in treating conditions like Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibition rates, with IC50 values indicating their potency.
Compound IC50 (µM) Reference Standard (Eserine)
Compound A2.1421.25
Compound B0.6321.25

Case Studies

One notable study synthesized various piperidine derivatives and evaluated their biological activities. The results indicated that compounds with the piperidine framework exhibited promising antibacterial and enzyme inhibitory activities, supporting the hypothesis that this compound could serve as a lead compound for further development in pharmacology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate to improve yield and purity?

  • Methodological Answer :

  • Coupling Reactions : Use a chlorinated pyridine derivative coupled with a benzyl halide under basic conditions to form intermediates, as seen in structurally analogous benzamide syntheses .
  • Amidation : React intermediates with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to finalize the benzamide core. Optimize stoichiometry to minimize side products .
  • Recrystallization : Purify crude products using methanol:water (6:1) mixtures, achieving yields >85% as demonstrated in related maleimide syntheses .
  • Table: Key Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Intermediate CouplingBenzyl halide, base (e.g., K₂CO₃), DMF70–80
Amidation4-Chlorobenzoyl chloride, Et₃N65–75
RecrystallizationMethanol:water (6:1)85–97

Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC/UV-Vis : Use a C18 column with ammonium acetate buffer (pH 6.5) for assay validation, as described for related piperidine derivatives .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., PubChem’s InChI data) to verify substituent positions .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) with tolerance ±0.5 Da .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the maleate counterion .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in bacterial proliferation inhibition?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of acps-pptase enzymes using fluorogenic substrates, as similar benzamides target bacterial lipid biosynthesis .
  • Genetic Knockdown : Use CRISPR-Cas9 to silence acps-pptase in model bacteria (e.g., E. coli) and compare growth curves with/without the compound .
  • Structural Modeling : Perform docking studies with PyMOL or AutoDock to identify binding interactions with the benzamide core and piperidine moiety .

Q. What strategies can resolve contradictions in reported synthetic yields (e.g., 65% vs. 85%) for this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction time, temperature, and catalyst load (e.g., Pd/C for coupling steps) using Design of Experiments (DoE) .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dechlorinated byproducts) and adjust reaction conditions accordingly .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer :

  • Piperidine Modifications : Replace the benzyl group with cyclohexenylmethyl (as in ) to assess impact on membrane permeability .
  • Substituent Scanning : Synthesize analogs with methoxy→ethoxy or chloro→fluoro substitutions and test against bacterial targets .
  • Table: SAR Modifications and Activity
ModificationTarget Enzyme IC₅₀ (µM)Solubility (mg/mL)
Benzyl (Parent)0.45 ± 0.020.12
Cyclohexenylmethyl0.78 ± 0.050.35
5-Fluoro analog0.32 ± 0.030.08

Q. What advanced techniques characterize trace impurities in the compound?

  • Methodological Answer :

  • 2D-NMR : Use HSQC and HMBC to assign impurity structures, particularly oxidation byproducts of the methoxy group .
  • X-ray Crystallography : Resolve crystal structures of recrystallized batches to confirm stereochemical purity .

Q. How can researchers address discrepancies in biochemical pathway data (e.g., NF-κB vs. acps-pptase inhibition)?

  • Methodological Answer :

  • Pathway Profiling : Use RNA-seq or proteomics to compare gene/protein expression in treated vs. untreated cells, identifying dominant pathways .
  • Selective Inhibitors : Co-administer pathway-specific inhibitors (e.g., p38 MAPK inhibitors) to isolate cross-talk effects .

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